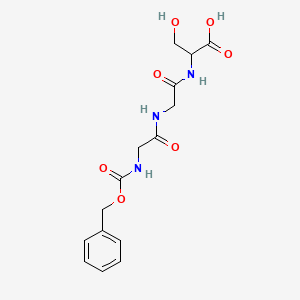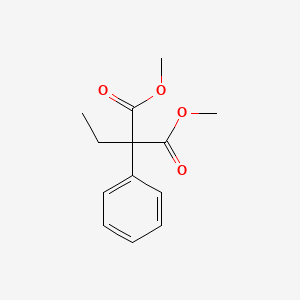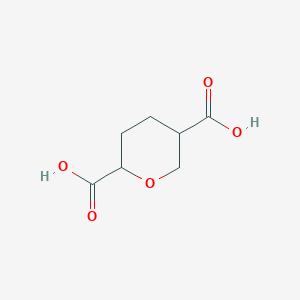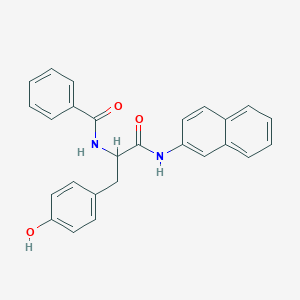![molecular formula C19H25NO6 B12277690 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenylmethoxycarbonylamino group and a pent-4-enoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups, followed by the introduction of the phenylmethoxycarbonyl group and subsequent reactions to form the final product. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid
- 2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-4-[2-(phenylmethoxycarbonylamino)ethylthio]butanoic acid tert-butyl ester
Uniqueness
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H25NO6 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22) |
Clave InChI |
SXDKIZPHXVFDPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)






![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)


![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)


